N-(4-acetamidophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridine ring, an acetamidophenyl group, and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetamidophenol with a suitable pyridine derivative under controlled conditions. The reaction may involve the use of catalysts such as palladium on carbon (Pd/C) and reagents like acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, acetylation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-acetamidophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the cyclooxygenase (COX) pathways, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, it may interact with serotonergic and cannabinoid systems, contributing to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-acetamidophenol (paracetamol): Known for its analgesic and antipyretic properties.
N-(4-hydroxyphenyl)acetamide: Another compound with similar analgesic effects.
5-methoxy-4-oxo-1,4-dihydropyridine derivatives: Compounds with similar structural features and potential biological activities
Uniqueness
N-(4-acetamidophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its combined structural features, which may confer distinct pharmacological properties. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O4/c1-9(19)17-10-3-5-11(6-4-10)18-15(21)12-7-13(20)14(22-2)8-16-12/h3-8H,1-2H3,(H,16,20)(H,17,19)(H,18,21) |
InChI Key |
XURDYUSXKAOJER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OC |
Origin of Product |
United States |
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